Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is a heterocyclic aromatic compound derived from pyridine, featuring substituents at positions 2, 4, and 5. The parent structure is pyridine-4-carboxylate, with a chlorine atom at position 2 and a trifluoromethyl group at position 5. The systematic IUPAC name reflects this substitution pattern, prioritizing the carboxylate group as the principal functional group. The numbering follows IUPAC rules to yield the lowest possible locants, resulting in the name This compound .
The structural representation includes a pyridine ring with a methyl ester group (-COOCH₃) at position 4, a chlorine atom at position 2, and a trifluoromethyl group (-CF₃) at position 5. The substituents are arranged in a meta configuration relative to the carboxylate group. This arrangement influences the compound’s electronic and steric properties, impacting its reactivity and potential applications.
CAS Registry Number and Alternative Chemical Names
The compound is registered under the CAS number 1246685-28-8 . Its alternative names include:
These names underscore the compound’s synthetic origin and functional groups, aligning with its role as a building block in pharmaceutical or agrochemical synthesis.
Molecular Formula and Weight Analysis
The molecular formula is C₈H₅ClF₃NO₂ , corresponding to a molecular weight of 239.58 g/mol . The formula accounts for:
| Element | Count | Atomic Weight (g/mol) | Total Contribution |
|---|---|---|---|
| Carbon (C) | 8 | 12.01 | 96.08 |
| Hydrogen (H) | 5 | 1.008 | 5.04 |
| Chlorine (Cl) | 1 | 35.45 | 35.45 |
| Fluorine (F) | 3 | 19.00 | 57.00 |
| Nitrogen (N) | 1 | 14.01 | 14.01 |
| Oxygen (O) | 2 | 16.00 | 32.00 |
| Total | 239.58 |
This composition highlights the compound’s fluorinated and chlorinated nature, which enhances its lipophilicity and electronic interactions. The molecular weight and formula are consistent across commercial and scientific databases.
SMILES Notation and Functional Group Identification
The SMILES notation for the compound is COC(=O)C1=CC(Cl)=NC=C1C(F)(F)F , which encodes the pyridine ring, substituents, and functional groups. Key functional groups include:
The SMILES string confirms the ortho, meta, and para relationships between substituents, critical for predicting reactivity in synthetic pathways.
Properties
IUPAC Name |
methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-6(9)13-3-5(4)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEVEXBNCLQMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744332 | |
| Record name | Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246685-28-8 | |
| Record name | Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination at the 2-Position
Chlorination of pyridine derivatives often employs phosphorus oxychloride (POCl₃) or phosgene under controlled conditions. For example, 2-oxo-5-methyl-5,6-dichloropiperidine undergoes dehydrohalogenation and chlorination in a single step using POCl₃ in 1,2,4-trichlorobenzene at 120°C. This method achieves >80% yield of 2-chloro-5-methylpyridine, demonstrating the efficacy of high-boiling aromatic solvents in stabilizing intermediates.
Key Reaction Conditions for Chlorination
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | 1,2,4-Trichlorobenzene | Maximizes solubility |
| Temperature | 120°C | Balances reaction rate/decomposition |
| Chlorinating Agent | POCl₃ (50% excess) | Ensures complete conversion |
| Reaction Time | 6–8 hours | Prevents over-chlorination |
Introducing the Trifluoromethyl Group at the 5-Position
Trifluoromethylation poses challenges due to the inertness of the pyridine ring. Two primary strategies are documented:
Radical Trifluoromethylation
Chlorine gas and free radical initiators like benzoyl peroxide enable side-chain chlorination. For instance, 2-chloro-5-methylpyridine reacts with Cl₂ in 1,2,4-trichlorobenzene to form 2-chloro-5-trichloromethylpyridine. Subsequent fluorination via halogen exchange with HF or KF introduces the CF₃ group. This method, however, risks ring degradation under harsh fluorination conditions.
Direct Coupling via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling using CuCF₃ or TMSCF₃ (Ruppert-Prakash reagent) has shown promise. For example, Suzuki-Miyaura coupling of 2-chloro-4-bromo-5-iodopyridine with trifluoromethylboronic acid achieves moderate yields (40–50%) but requires stringent anhydrous conditions.
Esterification at the 4-Position
The methyl ester group is typically introduced via carboxylation followed by esterification:
Carboxylation Using CO Insertion
Aryl halides react with carbon monoxide under high pressure (20–30 bar) in the presence of Pd(OAc)₂ and a phosphine ligand. For example, 2-chloro-5-trifluoromethyl-4-iodopyridine undergoes carboxylation to form the corresponding carboxylic acid, which is then esterified with methanol and H₂SO₄.
Optimized Esterification Parameters
| Parameter | Value | Notes |
|---|---|---|
| Catalyst | H₂SO₄ (conc.) | Avoids side hydrolysis |
| Methanol Ratio | 5:1 (v/v) | Drives equilibrium |
| Temperature | 60°C | Balances rate/boiling point |
Integrated Synthetic Pathways
Sequential Halogenation-Esterification Route
Convergent Synthesis via Intermediate Coupling
-
Prepare 2-chloro-4-iodo-5-trifluoromethylpyridine via iodination.
-
Perform carboxylation and esterification before final purification.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at the 3- and 6-positions are minimized using bulky ligands (e.g., XPhos) in cross-coupling steps.
-
Thermal Degradation : High-boiling solvents (e.g., trichlorobenzene) stabilize intermediates during chlorination.
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Fluorine Compatibility : Avoid aqueous conditions post-trifluoromethylation to prevent HF formation.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives of the original ester.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its fluorinated structure enhances the pharmacokinetic properties of drugs, making them more effective.
Key Uses in Drug Development
- Fluorinated Drug Candidates : The incorporation of trifluoromethyl groups is known to improve the metabolic stability and bioactivity of pharmaceutical compounds. For instance, fluorinated derivatives often exhibit enhanced binding affinities to biological targets, which can lead to increased potency and reduced side effects .
Case Study: Cholesterol Absorption Inhibitors
One notable application is in the development of cholesterol absorption inhibitors, where fluorination has been shown to significantly enhance drug potency. For example, the fluorinated drug ezetimibe demonstrates how modifications can lead to a compound that is hundreds of times more potent than its predecessors .
Agrochemical Applications
This compound is utilized in the synthesis of herbicides and pesticides. The trifluoromethyl group contributes to the lipophilicity and selectivity of these agrochemicals.
Herbicide Development
- Fluazifop-butyl : This herbicide, which contains a pyridine moiety similar to this compound, is used for controlling grass weeds in broadleaf crops like cotton and soybeans . The synthesis of such compounds often involves intermediates like this compound.
Data Table: Agrochemical Products Derived from this compound
| Product Name | Active Ingredient | Application Area |
|---|---|---|
| Fluazifop-butyl | 2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionate | Herbicide for broadleaf crops |
| Other Pyridine Derivatives | Various fluorinated pyridine derivatives | Pesticides |
Environmental Impact and Safety
While the applications of this compound are promising, it is essential to consider its environmental impact. Fluorinated compounds can persist in the environment and may pose risks to ecosystems if not managed properly .
Safety Considerations
Research indicates that while fluorinated agrochemicals can improve crop yields and pest control, their long-term effects on soil health and water systems require further investigation. Regulatory bodies are increasingly focusing on the environmental fate of such compounds.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in pharmaceutical applications, where it can inhibit or activate specific pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Pyridine Carboxylate Family
The compound’s structural analogs are characterized by variations in substituent type, position, or functional groups. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Reactivity :
- The chlorine at position 2 in the target compound is a stronger σ-electron-withdrawing group compared to the trifluoromethoxy (-OCF₃) group in the analog from . This enhances the electrophilicity of the pyridine ring, favoring reactions like nucleophilic aromatic substitution .
- The trifluoromethyl (-CF₃) group at position 5 provides greater steric hindrance and lipophilicity than the fluoro (-F) substituent in ’s compound, impacting bioavailability in drug design .
Functional Group Variations :
- The benzamide-ester hybrid (Compound 13, ) replaces the pyridine core with a phenyl ring but retains a chlorine substituent. This structural shift reduces aromatic ring electron deficiency, altering its biological target specificity compared to pyridine-based analogs .
Biological Activity
Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is a compound belonging to the class of trifluoromethylpyridines, which are recognized for their diverse biological activities and applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant case studies.
Overview of the Compound
- Chemical Formula : C7H4ClF3NO2
- Molecular Weight : 221.56 g/mol
- Structure : The compound features a pyridine ring with a chloro group at position 2, a trifluoromethyl group at position 5, and a carboxylate ester at position 4.
Target of Action
Trifluoromethylpyridine derivatives like this compound are known to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
Mode of Action
The unique physicochemical properties imparted by the trifluoromethyl group enhance the compound's ability to modulate biological processes. For instance, compounds with a trifluoromethyl group can exhibit increased potency against certain enzymes by stabilizing interactions through hydrogen bonding.
Biochemical Pathways
This compound is involved in several biochemical pathways:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as monoamine oxidase B (MAO-B), which is significant in neurodegenerative disorders .
- Antimicrobial Activity : The compound exhibits antibacterial properties against strains like methicillin-resistant Staphylococcus aureus (MRSA) due to its ability to interfere with bacterial metabolic processes .
Case Studies
- Antimicrobial Studies : In vitro studies demonstrated that this compound showed significant antibacterial activity against MRSA with an IC50 value comparable to established antibiotics .
- Pharmacological Applications : Research indicates that this compound can serve as a precursor in the synthesis of bioactive molecules targeting specific diseases, including cancer and inflammation .
Comparative Analysis
A comparison with similar compounds illustrates the unique properties of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | Structure | Moderate anti-inflammatory effects |
| Methyl 2-chloro-5-(trifluoromethyl)pyridine | Structure | Antibacterial and antifungal properties |
| Methyl 2-chloro-4-(trifluoromethyl)pyridine | Structure | Anticancer activity |
Q & A
Q. What are the common synthetic routes for preparing methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate?
The compound is typically synthesized via multi-step reactions involving halogenation and functional group transformations. For example:
- Chlorination : Reacting precursor pyridine derivatives with phosphoryl chloride (POCl₃) to introduce chlorine at the 2-position .
- Trifluoromethylation : Using trifluoromethylation agents (e.g., CF₃Cu) or building blocks like 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid (CAS: 505084-58-2), followed by esterification with methanol and a catalyst like H₂SO₄ .
- Esterification : Converting carboxylic acid intermediates (e.g., 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid) to methyl esters using methanol under acidic conditions .
Q. How can researchers purify and validate the compound’s purity?
- Chromatography : Use preparative HPLC with a C18 column and acetonitrile/water mobile phase for high-purity isolation .
- Recrystallization : Employ solvents like ethanol or ethyl acetate to remove impurities, leveraging the compound’s melting point (185–186°C) as a purity indicator .
- Analytical Validation : Confirm purity via NMR (¹H/¹³C), IR (to verify ester C=O at ~1700 cm⁻¹), and mass spectrometry (m/z ~225 for [M+H]⁺) .
Q. What crystallographic methods are suitable for structural elucidation?
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL) for refinement. The trifluoromethyl group’s electron density can complicate data interpretation; high-resolution data (≤1.0 Å) is recommended for accurate positioning .
- Hydrogen Bonding Analysis : Apply graph set analysis (Etter’s method) to characterize intermolecular interactions, which influence crystal packing and stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points)?
Discrepancies may arise from polymorphic forms or impurities. Strategies include:
- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions by heating rates of 10°C/min.
- Thermogravimetric Analysis (TGA) : Rule out solvent retention (e.g., hydrate formation) by monitoring mass loss .
- Comparative Crystallography : Compare unit cell parameters (e.g., via CCDC database) to detect polymorphic variations .
Q. What strategies optimize synthetic yield in multi-step reactions?
- Stepwise Monitoring : Use TLC or LC-MS after each step to isolate intermediates (e.g., 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid) and minimize side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for esterification efficiency. Evidence shows H₂SO₄ gives >90% conversion for similar esters .
- Microwave-Assisted Synthesis : Reduce reaction time for halogenation steps (e.g., from 12 hours to 30 minutes at 150°C) .
Q. How can computational modeling predict biological activity or reactivity?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. The trifluoromethyl group’s electron-withdrawing effect reduces pyridine ring reactivity at the 4-position .
- Molecular Docking : Use PubChem’s 3D conformer (InChI Key: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) to simulate binding with target enzymes (e.g., kinases in agrochemical design) .
Q. What are the challenges in scaling up synthesis for industrial research?
- Halogen Handling : Chlorine/trifluoromethyl reagents require strict temperature control (<0°C) to avoid exothermic side reactions .
- Solvent Selection : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
- Byproduct Management : Optimize workup steps (e.g., aqueous washes) to remove residual phosphoryl chloride or metal catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
